molecular formula C23H23N3O2 B2903488 1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione CAS No. 1025311-80-1

1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione

Cat. No.: B2903488
CAS No.: 1025311-80-1
M. Wt: 373.456
InChI Key: WGASBBNMJQHFRA-RMKNXTFCSA-N
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Description

The compound 1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione (hereafter referred to as the "target compound") features a hybrid structure combining an indole moiety, a piperazine ring substituted with a cinnamyl group [(2E)-3-phenylprop-2-en-1-yl], and a diketone (ethane-1,2-dione) linker.

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22(20-17-24-21-11-5-4-10-19(20)21)23(28)26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11,17,24H,12-16H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGASBBNMJQHFRA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione typically involves multi-step organic reactions. One common method involves the initial formation of the indole ring, followed by the introduction of the piperazine ring and the phenylprop-2-enyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

Ethane-1,2-dione-Linked Indoles with Aryl/Piperazine Substituents
  • 1-(4-Fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3e): Structure: Lacks the piperazine-cinnamyl group; instead, the diketone is linked to a fluorophenyl group. Synthesis: Achieved via iron-catalyzed acylation (57–83% yield) .
  • 1-(1H-Indol-3-yl)-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione (3g) :

    • Features a trifluoromethylphenyl group, enhancing lipophilicity compared to the target compound’s cinnamyl-piperazine .
Piperazine-Modified Indole Derivatives
  • 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione (E244-0452) :

    • Structure : Replaces the cinnamyl group with a 2-methoxyphenylpiperazine and adds a morpholinyl-oxoethyl chain to the indole.
    • Properties : Higher molecular weight (490.56 vs. ~420 for the target compound) and logP = 1.91, suggesting increased lipophilicity .
  • 1-(1H-Indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione :

    • Substitutes piperazine with a 3-methylpiperidine ring, reducing hydrogen-bonding capacity (logP = 1.4 vs. ~1.9 for the target compound) .
N-Arylsulfonylindole-Piperazine Hybrids
  • 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (4b): Activity: Exhibits 5-HT6 receptor antagonism (pKi = 7.87) due to the sulfonyl group and 2-methoxyphenylpiperazine . Comparison: The target compound’s cinnamyl group may confer distinct steric and electronic interactions compared to sulfonyl or tosyl groups.

Physicochemical Properties

Compound Molecular Weight logP Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~420* ~2.5* 8 ~67*
1-(4-Fluorophenyl)-2-(indol-3-yl)dione 283.29 2.1 4 65.5
E244-0452 490.56 1.91 8 67.25
1-(Indol-3-yl)-2-morpholinylethanedione 258.27 1.4 3 62.4

*Estimated based on structural similarity to E244-0452 .

Key Observations :

  • The cinnamyl-piperazine group in the target compound increases molecular weight and lipophilicity compared to simpler aryl-substituted analogs .
  • Polar surface areas remain consistent (~60–70 Ų), suggesting similar membrane permeability across analogs.

Biological Activity

The compound 1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione , also referred to as an indole derivative, is a synthetic molecule that has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, detailing its synthesis, mechanism of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process utilizing various chemical reactions such as the Ugi four-component reaction (U-4CR). This method allows for the efficient construction of complex cyclic compounds, which can be further modified to enhance biological activity. The detailed synthetic pathway is as follows:

  • Reagents : The primary reagents include indole derivatives, piperazine, and phenylpropene derivatives.
  • Reaction Conditions : The reactions are often conducted in solvents like methanol or ethanol under controlled temperatures to facilitate product formation.
  • Purification : Post-synthesis, the crude products are purified using column chromatography.

Biological Activity

The biological activities of 1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione have been evaluated through various in vitro and in vivo studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that the compound can inhibit lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) generation in macrophages. This inhibition is crucial in reducing inflammation and preventing tissue damage during inflammatory responses. The IC50 value for ROS inhibition was found to be approximately 135 ± 9 μM, highlighting its potency compared to standard anti-inflammatory agents like α-tocopherol .

Cytotoxicity Studies

In terms of cytotoxicity, the compound has shown minimal toxicity in various cell lines and animal models. In a study involving rat models, doses up to 400 mg/kg administered intraperitoneally did not exhibit significant adverse effects . This safety profile is essential for potential therapeutic applications.

The proposed mechanism of action for the biological activity of this compound involves:

  • Free Radical Scavenging : The indole structure allows for effective scavenging of free radicals, thereby mitigating oxidative stress.
  • Inhibition of Pro-inflammatory Cytokines : The compound significantly reduces the release of pro-inflammatory cytokines such as TNF-α in macrophages exposed to LPS .
  • Antimicrobial Action : The presence of the piperazine moiety may enhance membrane permeability and disrupt microbial cell function.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Antimicrobial Activity : A recent study synthesized a series of related indole derivatives and tested their antimicrobial activity against various pathogens. The results indicated that modifications to the phenylpropene side chain enhanced activity against resistant strains .
  • Inflammation Model : In a controlled experiment using RAW264.7 cells, treatment with the compound led to a significant decrease in LPS-induced inflammation markers compared to untreated controls .

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